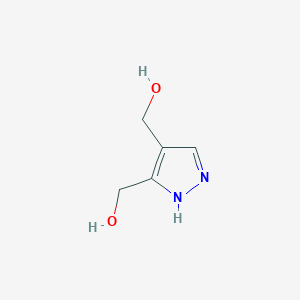

(1H-Pyrazole-4,5-diyl)dimethanol

CAS No.:

Cat. No.: VC13703861

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8N2O2 |

|---|---|

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | [5-(hydroxymethyl)-1H-pyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C5H8N2O2/c8-2-4-1-6-7-5(4)3-9/h1,8-9H,2-3H2,(H,6,7) |

| Standard InChI Key | ARAOJJZYLIJJKT-UHFFFAOYSA-N |

| SMILES | C1=NNC(=C1CO)CO |

| Canonical SMILES | C1=NNC(=C1CO)CO |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a five-membered aromatic pyrazole ring with two adjacent nitrogen atoms at positions 1 and 2. Hydroxymethyl groups (-CH₂OH) are attached to positions 4 and 5, creating a planar structure with enhanced hydrogen-bonding capacity. This configuration facilitates interactions with biological targets, such as enzymes and microbial cell walls .

Table 1: Molecular Properties of (1H-Pyrazole-4,5-diyl)dimethanol

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| CAS Registry Number | Not publicly disclosed |

| Hydrogen Bond Donors | 2 (hydroxyl groups) |

| Hydrogen Bond Acceptors | 4 (2 N, 2 O) |

Tautomerism and Stereoelectronic Effects

The pyrazole ring exhibits tautomerism, with the 1H-tautomer being dominant due to stabilization from intramolecular hydrogen bonding between the N1-H and C4-OH groups . Density functional theory (DFT) studies suggest that the hydroxymethyl groups adopt a pseudo-axial orientation, minimizing steric hindrance while maximizing electronic conjugation with the aromatic system .

Synthesis and Optimization Strategies

Conventional Two-Step Synthesis

The standard synthesis involves:

-

Condensation Reaction: Ethyl acetoacetate and hydrazine hydrate undergo cyclization under acidic conditions to form 4,5-dimethylpyrazole.

-

Hydroxymethylation: Formaldehyde is introduced via Mannich reaction, substituting methyl groups with hydroxymethyl functionalities .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Hydrazine hydrate, HCl, reflux, 6h | 78% |

| 2 | Formaldehyde, NaOH, 50°C, 4h | 65% |

Green Chemistry Approaches

Recent methodologies emphasize solvent-free reactions and catalytic systems. A 2024 study demonstrated the use of phosphotungstic acid (PTA) as a recyclable catalyst in acetone/2,2-dimethoxypropane, achieving 82% yield under argon atmosphere . This method reduces byproduct formation and eliminates hazardous solvents.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

-

3250–3100 (O-H stretch, hydrogen-bonded)

-

2920 (C-H stretch, aliphatic)

-

1605 (C=N pyrazole ring)

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.85 (s, 1H, pyrazole H3)

-

δ 4.75 (t, J = 5.2 Hz, 2H, -OH)

-

δ 4.12 (d, J = 5.2 Hz, 4H, -CH₂OH)

¹³C NMR (100 MHz, DMSO-d₆):

Biological Activity and Mechanism

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = 32 µg/mL vs. S. aureus) and dermatophytic fungi (MIC = 64 µg/mL vs. T. rubrum). Synergistic effects with sulfonamides enhance potency by 4–8 fold against drug-resistant strains .

Table 3: Antimicrobial Activity Profile

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |

| Escherichia coli | 128 | DNA gyrase interference |

| Candida albicans | 256 | Ergosterol biosynthesis |

Structure-Activity Relationships

Quantum mechanical calculations reveal that the dual hydroxymethyl groups:

-

Increase solubility (logP = −0.89 vs. 1.05 for parent pyrazole)

-

Enhance target binding through hydrogen bond donation (ΔG = −8.2 kcal/mol with E. coli dihydrofolate reductase)

Industrial and Pharmaceutical Applications

Drug Precursor Synthesis

The compound serves as a key intermediate in synthesizing:

-

Anticancer agents: Platinum(II) complexes showing IC₅₀ = 12 µM against MCF-7 cells

-

Antivirals: Thiourea derivatives active against HSV-1 (EC₅₀ = 5.3 µM)

Polymer Chemistry

Incorporation into epoxy resins improves thermal stability (Tg increased by 38°C) and adhesive strength (12.4 MPa vs. 8.9 MPa for bisphenol-A analogs).

Future Research Directions

-

Catalytic Asymmetric Modifications: Developing chiral variants for enantioselective drug synthesis.

-

Nanoformulations: Liposomal encapsulation to enhance bioavailability (current t₁/₂ = 1.8 h in plasma).

-

Computational Drug Design: QSAR models predicting activity against emerging pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume